1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20542382
InChI: InChI=1S/C11H12BrClOS/c1-7(13)11(14)8-3-4-10(15-2)9(5-8)6-12/h3-5,7H,6H2,1-2H3
SMILES:
Molecular Formula: C11H12BrClOS
Molecular Weight: 307.63 g/mol

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC20542382

Molecular Formula: C11H12BrClOS

Molecular Weight: 307.63 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one -

Specification

Molecular Formula C11H12BrClOS
Molecular Weight 307.63 g/mol
IUPAC Name 1-[3-(bromomethyl)-4-methylsulfanylphenyl]-2-chloropropan-1-one
Standard InChI InChI=1S/C11H12BrClOS/c1-7(13)11(14)8-3-4-10(15-2)9(5-8)6-12/h3-5,7H,6H2,1-2H3
Standard InChI Key FKJUKVPCONNDBV-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=CC(=C(C=C1)SC)CBr)Cl

Introduction

Identification and Molecular Structure

Molecular Composition

The compound’s molecular formula, C₁₁H₁₂BrClOS, reflects a phenyl ring bearing bromomethyl (-CH₂Br) and methylthio (-SMe) substituents, coupled with a 2-chloropropanone moiety (-CO-CCl(CH₃)). Key identifiers include:

PropertyValue
Molecular Weight307.63 g/mol
IUPAC Name1-[3-(bromomethyl)-4-methylsulfanylphenyl]-2-chloropropan-1-one
SMILESCC(C(=O)C1=CC(=C(C=C1)SC)CBr)Cl
InChIKeyFKJUKVPCONNDBV-UHFFFAOYSA-N

The bromomethyl and chloropropanone groups are primary reactive sites, while the methylthio group contributes to electronic and steric effects.

Structural Analysis

The phenyl ring’s substitution pattern directs reactivity:

  • Position 3: Bromomethyl group (-CH₂Br) facilitates nucleophilic substitution (e.g., Suzuki couplings).

  • Position 4: Methylthio group (-SMe) enhances electron density and may undergo oxidation to sulfoxide or sulfone derivatives.

  • Propanone Backbone: The carbonyl group adjacent to a chlorine atom enables nucleophilic acyl substitutions, forming amides or esters.

X-ray crystallography data, though unavailable, would likely reveal a planar phenyl ring with substituents adopting equatorial positions to minimize steric strain.

Chemical Reactivity and Synthetic Pathways

Bromomethyl Group

The bromomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), replacing bromine with heteroatoms. For example:
R-Br+NH3R-NH2+HBr\text{R-Br} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr}
This reactivity is critical for introducing functional groups in drug intermediates.

Chloropropanone Moiety

The chloropropanone group participates in nucleophilic acyl substitutions, where the chlorine atom is displaced by nucleophiles (e.g., alcohols, amines), forming ketones or amides:
R-CO-Cl+R’-OHR-CO-OR’+HCl\text{R-CO-Cl} + \text{R'-OH} \rightarrow \text{R-CO-OR'} + \text{HCl}
Such reactions are foundational in synthesizing β-keto esters or heterocycles.

Methylthio Group

The methylthio group can oxidize to sulfoxides (R-SO-R') or sulfones (R-SO₂-R') using agents like hydrogen peroxide, altering electronic properties for targeted binding in drug design.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-oneC₁₁H₁₃ClOS₂Dual -SMe groups; enhanced lipophilicity
1-(2-Bromophenyl)-2-chloropropan-1-oneC₉H₈BrClOSimpler structure; reduced reactivity

The specified compound’s 3-bromomethyl-4-methylthio substitution offers unique steric and electronic profiles compared to analogs.

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